molecular formula C6H12ClNO B12814136 rel-(1R,4R)-4-Amino-2-chlorocyclohexanol

rel-(1R,4R)-4-Amino-2-chlorocyclohexanol

Cat. No.: B12814136
M. Wt: 149.62 g/mol
InChI Key: UBZIMNBFAIRRND-SPWIIUKKSA-N
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Description

rel-(1R,4R)-4-Amino-2-chlorocyclohexanol is a chiral cyclohexanol derivative characterized by a hydroxyl group at position 1, a chlorine atom at position 2, and an amino group at position 4 on the cyclohexane ring. The "rel-" prefix indicates its relative stereochemistry, with the (1R,4R) configuration defining the spatial arrangement of substituents. This compound is structurally related to bioactive molecules, where the amino and hydroxyl groups may confer hydrogen-bonding capabilities, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,4R)-4-amino-2-chlorocyclohexan-1-ol

InChI

InChI=1S/C6H12ClNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5?,6-/m1/s1

InChI Key

UBZIMNBFAIRRND-SPWIIUKKSA-N

Isomeric SMILES

C1C[C@H](C(C[C@@H]1N)Cl)O

Canonical SMILES

C1CC(C(CC1N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4R)-4-Amino-2-chlorocyclohexanol typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of transformations.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processes: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Processes: Where reagents are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight Key References
rel-(1R,4R)-4-Amino-2-chlorocyclohexanol C₆H₁₁ClNO -OH (1), -Cl (2), -NH₂ (4) Hydroxyl, Chloro, Amino 148.61* N/A (inferred)
rel-(1R,2R)-2-Chlorocyclohexanol C₆H₁₁ClO -OH (1), -Cl (2) Hydroxyl, Chloro 134.60
rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane C₁₀H₁₉Cl -Cl (2), -CH₃ (4), -CH(CH₃)₂ (1) Chloro, Alkyl 174.71
trans-4-Aminocyclohexanecarbonitrile hydrochloride C₇H₁₁N₂·HCl -NH₂ (4), -CN (1) Amino, Nitrile 160.64
rel-(2R,4R,6R)-6-Bromomethyl-2,4-diphenyltetrahydropyran C₁₈H₂₀BrO -Br (6), -C₆H₅ (2,4) Bromo, Aromatic 339.26

*Calculated based on molecular formula.

Functional Group Influence

  • Chlorine vs.
  • Stereochemistry: The (1R,4R) configuration distinguishes it from diastereomers like cis-4-amino-2-chlorocyclohexanol, which may exhibit divergent pharmacokinetic properties due to spatial hindrance .

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